molecular formula C8H13ClN2O2S B2617442 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006454-09-6

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2617442
CAS No.: 1006454-09-6
M. Wt: 236.71
InChI Key: YBMPEXKBYOFHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006454-09-6) is a pyrazole-based sulfonyl chloride with the molecular formula C₈H₁₃ClN₂O₂S and a molecular weight of 236.72 g/mol . This compound features a pyrazole ring substituted with a methyl group at position 5, a sulfonyl chloride group at position 4, and a sec-butyl group at position 1. The sulfonyl chloride moiety renders it highly reactive, making it a valuable intermediate in organic synthesis for introducing sulfonamide or sulfonate functionalities.

Handling precautions include adherence to GHS hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), with preventive measures such as wearing protective gloves and eyewear (P280, P305+P351+P338) . It is classified under UN 3261 (corrosive liquid, acidic, organic, n.o.s.) and falls into Packing Group III.

Properties

IUPAC Name

1-butan-2-yl-5-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMPEXKBYOFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sec-Butyl and Methyl Groups: The sec-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or halogens (e.g., bromine) for halogenation are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Nitrated and Halogenated Pyrazoles: Formed through electrophilic aromatic substitution.

    Thiols and Sulfonamides: Formed through reduction reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-methyl-1H-pyrazole with sulfonyl chlorides. This process can be optimized for yield and purity through various methods, including solvent selection and reaction temperature adjustments. The compound's structure features a pyrazole ring with a sulfonyl group, which is essential for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Table: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (mg/mL)
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chlorideS. aureus12.5
Similar Pyrazole DerivativeE. coli6.25
Another Pyrazole DerivativePseudomonas aeruginosa25

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been extensively studied. Compounds similar to 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development .

Table: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chlorideHCT1160.58
Similar Pyrazole DerivativeMCF70.300
Another Pyrazole DerivativeHeLa0.291

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of traditional antibiotics like linezolid, indicating its potential as an alternative treatment option .

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests that it may serve as a lead compound for further optimization in anticancer drug development .

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical studies and drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomers

The reactivity and applications of pyrazole sulfonyl chlorides are influenced by substituents on the pyrazole ring. Below is a comparison with structurally related compounds:

Compound Name CAS Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Differences
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride 1006454-09-6 sec-Butyl C₈H₁₃ClN₂O₂S 236.72 Branching at C1 enhances steric hindrance
1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride 1006454-04-1 n-Butyl C₈H₁₃ClN₂O₂S 236.72 Linear alkyl chain reduces steric effects
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride 1305652-34-9 4-Fluorophenyl C₁₀H₈ClFN₂O₂S 274.70 Aromatic substituent increases molecular weight and electronic effects
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride - 4-Chlorophenyl C₁₀H₈Cl₂N₂O₂S ~291.15 (estimated) Chlorine atom enhances lipophilicity and stability

Physicochemical Properties

  • Electronic Effects : Aromatic substituents (e.g., 4-fluorophenyl or 4-chlorophenyl) delocalize electron density, which may stabilize the sulfonyl chloride group or alter its electrophilicity .
  • Molecular Weight : Bulky aromatic substituents increase molecular weight by ~16–20% compared to alkyl-substituted analogues, impacting solubility and diffusion rates in synthetic applications.

Biological Activity

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of pyrazoles, which are known for their potential applications in medicinal chemistry, particularly as bioactive molecules with therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

  • Molecular Formula : C8_{8}H10_{10}ClN2_{2}O2_{2}S
  • Molecular Weight : 218.69 g/mol
  • CAS Number : 957514-21-5

The biological activity of 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride primarily stems from its ability to interact with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. Notably, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to anti-inflammatory effects, making the compound a candidate for therapeutic applications in inflammatory diseases .

Biological Activities

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can effectively reduce inflammation by inhibiting COX enzymes. This property suggests potential use in treating conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial Properties : Studies have shown that 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a promising candidate for developing new antimicrobial agents .
  • Anticancer Potential : Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit the proliferation of certain cancer cell lines. For instance, derivatives of pyrazoles have been reported to exhibit cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
AntimicrobialEffective against various bacterial and fungal strains
AnticancerCytotoxic effects observed in MCF-7 and HCT-116 cell lines

Recent Research Insights

Recent studies have focused on the synthesis and biological evaluation of new pyrazole derivatives, including 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride. A notable study demonstrated that modifications to the pyrazole ring can enhance its biological activity, suggesting that structure-activity relationships (SAR) play a critical role in its efficacy .

In vitro assays have indicated that specific structural modifications lead to improved potency against cancer cell lines, highlighting the importance of chemical diversity in developing effective therapeutic agents .

Q & A

Q. What contradictions exist in reported bioactivity data for pyrazole-sulfonyl derivatives, and how can they be resolved?

  • Answer: Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.2–5 µM) arise from:
  • Assay Variability: Differences in cell lines (HEK293 vs. CHO) and incubation times .
  • Solubility Artifacts: Use of DMSO >1% can perturb membrane permeability, requiring LC-MS validation of intracellular concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.